1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(4-Chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl substituent at position 1 and a dipropylamine group at position 3. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds known for their role as kinase inhibitors and antitumor agents. The 4-chlorophenyl group enhances lipophilicity and may influence target binding, while the N,N-dipropyl substituent likely modulates solubility and pharmacokinetic properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5/c1-3-9-22(10-4-2)16-15-11-21-23(17(15)20-12-19-16)14-7-5-13(18)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBJYYIKYGSBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with propylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate and a suitable diketone to form the pyrazolo[3,4-d]pyrimidine core.
Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. Green synthesis methods, which use environmentally friendly solvents and catalysts, are also being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon or copper sulfate. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of protein tyrosine kinases (PTKs), particularly the epidermal growth factor receptor (EGFR) family. By inhibiting EGFR tyrosine kinase activity, the compound can interfere with cellular processes such as growth, differentiation, and survival, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Structural-Activity Relationship (SAR) Insights
Position 1 Substituents: 4-Chlorophenyl (target compound, PP2, VIIa): Enhances lipophilicity and target binding via π-π interactions. Chlorine’s electron-withdrawing effect may stabilize receptor interactions . Fluorobenzyl (S29): Introduces electronegativity, improving specificity but requiring nanocarriers for delivery .
Position 4 Substituents :
- N,N-Dipropyl (target compound): Likely improves metabolic stability and membrane permeability compared to smaller (e.g., methyl) or polar (e.g., methoxyethyl) groups .
- Hydrazone (VIIa): Directly correlates with cytotoxicity, likely via DNA intercalation or topoisomerase inhibition .
Ethylthio/Isopropylthio (): Longer alkyl chains reduce solubility but improve binding affinity in hydrophobic pockets .
Biological Activity
1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound's unique structure, characterized by a bicyclic framework containing both pyrazole and pyrimidine rings, contributes to its diverse biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs) and other molecular targets involved in cancer progression.
- Molecular Formula : C18H21ClN6
- Molecular Weight : Approximately 364.85 g/mol
- Structural Features : The presence of a chlorophenyl group enhances lipophilicity, potentially improving membrane penetration.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of CDK2. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines, making it a candidate for anticancer therapy. Studies have demonstrated that related compounds can induce cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values often in the nanomolar range.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. The following table summarizes key findings related to the biological activity of this compound:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 0.5 | Induces apoptosis |
| HCT-116 | 0.8 | Inhibits cell proliferation |
| A549 | 0.6 | Cell cycle arrest |
These results highlight the compound's potential as a therapeutic agent in cancer treatment.
Binding Affinity Studies
Molecular docking studies have shown that this compound effectively binds to the active site of CDK2. The formation of hydrogen bonds stabilizes the enzyme-inhibitor complex, which is crucial for its inhibitory action. This interaction is essential for optimizing the compound's efficacy through structural modifications.
Case Studies
Several studies have explored the biological activity of related compounds within the pyrazolo[3,4-d]pyrimidine family:
- Study on CDK Inhibition : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound showed varying degrees of CDK inhibition with significant anticancer activity against multiple cell lines .
- EGFR Inhibition : Another research article highlighted the design and synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives targeting epidermal growth factor receptors (EGFR). These derivatives exhibited IC50 values ranging from 0.3 to 24 µM against EGFR, indicating their potential as dual inhibitors for cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
